molecular formula C20H21N3O2 B7646473 N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide

N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide

Cat. No. B7646473
M. Wt: 335.4 g/mol
InChI Key: OTEDTGFRYDJNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

Mechanism of Action

N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is known to play a role in pain signaling pathways in the nervous system. By blocking the AT2R, this compound is thought to reduce pain signals and provide relief from chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on the AT2R, with little to no effect on other receptors. This selectivity may reduce the potential for side effects associated with non-selective drugs. This compound has also been shown to have a long half-life, which may improve its efficacy as a chronic pain treatment.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide has shown promising results in preclinical studies, making it a promising candidate for further research. However, the complex multi-step synthesis process and the need for specialized equipment may limit its availability for use in laboratory experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide and its potential uses in the treatment of chronic pain. Future studies may focus on optimizing the synthesis process to improve its availability for use in laboratory experiments. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential for use in the treatment of other types of chronic pain.

Synthesis Methods

The synthesis of N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide involves a multi-step process that includes the coupling of 4-(4-methylpyrazol-1-yl)benzoic acid with 4-bromo-2-methylanisole followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield this compound.

Scientific Research Applications

N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide has been extensively studied for its potential use in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

N-(4-ethoxy-2-methylphenyl)-4-(4-methylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-18-9-10-19(15(3)11-18)22-20(24)16-5-7-17(8-6-16)23-13-14(2)12-21-23/h5-13H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEDTGFRYDJNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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